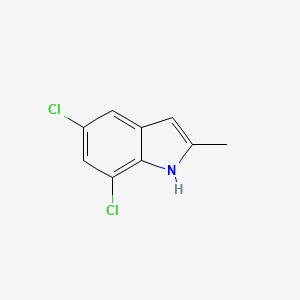

5,7-dichloro-2-methyl-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in chemical research. nih.govmdpi.comnih.gov Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. mdpi.comnih.gov The unique electronic properties of the indole ring system, characterized by its electron-rich nature, make it a versatile building block in organic synthesis. nih.gov

Indole and its derivatives are fundamental to numerous biological processes. The amino acid tryptophan, a key building block of proteins, features an indole core. nih.gov Furthermore, vital biomolecules such as the neurotransmitter serotonin (B10506) and the plant hormone auxin are indole derivatives. nih.gov This inherent biological relevance has spurred extensive research into the synthesis and functionalization of indole-containing compounds, aiming to develop novel therapeutic agents and biological probes. nih.gov The ability to readily modify the indole core at various positions allows for the fine-tuning of its steric and electronic properties, making it an ideal template for drug discovery. sigmaaldrich.com

Role of Halogenated Indoles in Chemical and Biological Investigations

The introduction of halogen atoms onto the indole scaffold profoundly influences its physicochemical and biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chemicalbook.com Dichlorinated indoles, in particular, have been the subject of study in various therapeutic areas. For instance, derivatives of dichlorinated indoles have been investigated for their potential as auxin and antiauxin agents, which are crucial for regulating plant growth. nih.gov

In medicinal chemistry, halogenated indoles have shown promise in the development of agents with a range of activities. For example, certain halogenated indole derivatives have been explored for their anti-inflammatory properties. chemicalbook.com The positions of the halogen atoms on the indole ring are critical in determining the specific biological effects.

Research Trajectories for 5,7-dichloro-2-methyl-1H-indole within Contemporary Chemical Sciences

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research avenues. As a dichlorinated 2-methylindole (B41428), it can be considered a valuable intermediate in organic synthesis. The presence of two chlorine atoms on the benzene ring and a methyl group on the pyrrole ring provides multiple sites for further functionalization.

Future research on this compound could focus on its utility in the synthesis of more complex heterocyclic systems. The reactivity of the indole nitrogen and the potential for cross-coupling reactions at the chlorinated positions make it a versatile scaffold. Furthermore, given the biological activities observed in other dichlorinated indoles, this compound could be a candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery programs. Investigations into its antimicrobial, antiviral, or anticancer properties, for instance, would be logical next steps, drawing parallels from the broader family of halogenated indoles.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been reported by various chemical suppliers. A summary of these properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 432025-20-2 | sigmaaldrich.comorgsyn.org |

| Molecular Formula | C₉H₇Cl₂N | orgsyn.org |

| Molecular Weight | 200.06 g/mol | orgsyn.org |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 66-67 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CC1=CC2=CC(=CC(=C2N1)Cl)Cl | orgsyn.org |

| InChI Key | VLAZHLHPWPPGKT-UHFFFAOYSA-N | sigmaaldrich.com |

Detailed Research Findings

Detailed experimental studies specifically focusing on the synthesis, reactivity, and biological evaluation of this compound are limited in the reviewed scientific literature. However, general synthetic methods for substituted indoles are well-established and could likely be adapted for the preparation of this compound.

Classical indole syntheses such as the Fischer, Bischler, and Madelung methods provide routes to the core indole structure, which can then be subjected to chlorination. core.ac.uk Alternatively, starting from a pre-chlorinated aniline (B41778) derivative, an indole ring can be constructed. For instance, the Fischer indole synthesis involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.com

The chemical reactivity of this compound is expected to be characteristic of a substituted indole. The indole nitrogen can undergo N-alkylation or N-acylation. The electron-rich pyrrole ring is susceptible to electrophilic substitution, typically at the C3 position. The chlorine atoms on the benzene ring can potentially participate in nucleophilic aromatic substitution or cross-coupling reactions, offering avenues for further molecular diversification.

While direct biological data for this compound is scarce, studies on structurally related compounds provide some insights. For example, 2-(5,7-dichloro-3-indolyl)propionic acid has been synthesized and evaluated for its auxin and antiauxin activities. nih.gov This suggests that other 5,7-dichloroindole derivatives could interact with biological systems related to plant growth regulation. Furthermore, various substituted indoles have been investigated for a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects. chemicalbook.comnih.gov

Properties

IUPAC Name |

5,7-dichloro-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAZHLHPWPPGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432025-20-2 | |

| Record name | 5,7-dichloro-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dichloro 2 Methyl 1h Indole and Its Precursors

Established and Novel Synthetic Routes to the 5,7-dichloroindole Core

The construction of the 5,7-dichloroindole framework is achievable through several strategic synthetic pathways. These methods range from classical name reactions to modern catalytic and energy-efficient approaches.

Fischer Indolization and Related Cyclization Reactions

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. wikipedia.orgtestbook.com This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.org For the synthesis of 5,7-dichloro-2-methyl-1H-indole, the logical precursors are (2,4-dichlorophenyl)hydrazine (B84532) and acetone (B3395972).

The general mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation and subsequent cyclization via a nih.govnih.gov-sigmatropic rearrangement yield a di-imine intermediate. wikipedia.org This intermediate, upon elimination of ammonia (B1221849) and rearomatization, produces the final indole product. wikipedia.org The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com A variety of Brønsted and Lewis acids can be employed as catalysts. testbook.com

| Catalyst Type | Examples |

| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) wikipedia.orgtestbook.com |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) wikipedia.orgtestbook.com |

The choice of catalyst and reaction conditions can influence the yield and purity of the resulting indole. The regioselectivity, particularly with unsymmetrical ketones, is dependent on factors such as the acidity of the medium and steric effects. thermofisher.com

Palladium-Catalyzed Cyclization Processes for Indole Formation

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for constructing the indole nucleus, offering milder conditions and broader substrate scope. A notable example is the Buchwald modification of the Fischer indole synthesis, where aryl bromides are cross-coupled with hydrazones in a palladium-catalyzed reaction. wikipedia.org This approach supports the intermediacy of hydrazones in the classical Fischer pathway. wikipedia.org

Another significant palladium-catalyzed route is the reductive cyclization of 2-nitrostyrenes. nih.gov This methodology can be applied to prepare highly functionalized indoles. nih.gov For the synthesis of a dichlorinated indole, a suitably substituted 2-nitrostyrene precursor would be required. The process often utilizes a palladium catalyst in combination with a ligand and a reductant, such as carbon monoxide. nih.gov Different combinations of palladium sources and ligands can be screened to optimize the cyclization. nih.gov

| Palladium Catalyst System | Application |

| Pd(OAc)₂ / dppp | Reductive cyclization of dinitrodialkenylbenzenes, can lead to mono-cyclized indoles. nih.gov |

| Pd(dba)₂ / PPh₃ | Effective for transforming dinitrodialkenylbenzenes into pyrroloindoles. nih.gov |

| Pd(OAc)₂ / 1,10-phenanthroline | Successfully used for the synthesis of 1H,8H-pyrrolo[3,2-g]indoles from dinitrodialkenylbenzenes. nih.gov |

These catalytic systems demonstrate the versatility of palladium in facilitating complex cyclizations to form indole and related heterocyclic structures. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. nih.govlew.romdpi.com The use of microwave irradiation can accelerate classical indole syntheses like the Fischer, Bischler, and Madelung reactions. nih.govnih.gov

The key advantages of MAOS stem from the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and the formation of cleaner products. lew.ronih.gov This technique is particularly well-suited for high-throughput synthesis and the creation of compound libraries for drug discovery. mdpi.com For example, a flexible synthesis of 7-azaindoles, which are bioisosteres of indoles, utilizes microwave heating to significantly speed up a critical epoxide-opening-cyclization-dehydration step. organic-chemistry.org This approach is compatible with a wide array of functional groups, highlighting its robustness. organic-chemistry.org The application of microwave energy to the Fischer indolization or palladium-catalyzed cyclizations mentioned previously could offer a more efficient route to this compound.

| Advantage of MAOS | Description |

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. lew.romdpi.com |

| Increased Yields | Higher conversion to the desired product is frequently observed. lew.ro |

| Higher Purity | Reduced side reactions can lead to cleaner product profiles. lew.ro |

| Energy Efficiency | Lower overall energy consumption compared to conventional heating methods. nih.gov |

Strategies for Halogenation and Methylation at Specific Positions

Achieving the specific substitution pattern of this compound relies on precise control over the introduction of substituents.

Methylation at C2: The methyl group at the 2-position of the indole ring is typically introduced by using a methyl ketone as a starting material in the Fischer indole synthesis. scribd.com In this case, acetone (propan-2-one) reacts with the chosen phenylhydrazine to yield the 2-methylindole (B41428) product.

Halogenation at C5 and C7: The chlorine atoms at the 5- and 7-positions are most strategically incorporated by starting with a pre-halogenated precursor. The use of (2,4-dichlorophenyl)hydrazine in the Fischer synthesis with acetone directly leads to the formation of the this compound core. This approach avoids potential issues with regioselectivity and harsh conditions that can arise from the direct halogenation of the indole ring itself. While direct halogenation of indoles is possible, controlling the position of halogenation on an unsubstituted indole ring to achieve a specific 5,7-dichloro pattern is challenging and often leads to mixtures of products. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made, particularly at the nitrogen atom, to introduce diverse functionalities or to facilitate subsequent reaction steps.

N-Functionalization and Protecting Group Chemistry (e.g., N-Boc protection)

The indole nitrogen atom possesses a reactive N-H bond. In many multi-step synthetic sequences, it is necessary to protect this nitrogen to prevent it from interfering with subsequent reactions. researchgate.net A widely used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. researchgate.net

The N-Boc protection of an indole is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP). researchgate.net This reaction converts the N-H group to an N-Boc group, which is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases.

Conversely, the deprotection of the N-Boc group is readily accomplished under acidic conditions. researchgate.net A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). researchgate.net Thermolytic deprotection under neutral conditions is also possible, which can be advantageous for substrates containing other acid-labile functional groups. nih.gov For instance, heating an N-Boc protected amine in a suitable solvent can efficiently cleave the Boc group. nih.gov

| Reaction | Reagents and Conditions | Purpose |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP) | Protects the indole nitrogen from participating in subsequent reactions. researchgate.net |

| N-Boc Deprotection (Acidic) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removes the Boc group to restore the N-H functionality. researchgate.net |

| N-Boc Deprotection (Thermolytic) | Heating in a solvent like TFE, MeOH, or Toluene | Removes the Boc group under neutral conditions, useful for acid-sensitive molecules. nih.gov |

This ability to protect and deprotect the indole nitrogen is a critical tool for the elaboration of the this compound scaffold into more complex target molecules.

Electrophilic Aromatic Substitution Reactions on the Indole Ring System (e.g., Vilsmeier-Haack Formylation)organic-chemistry.org

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. researchgate.net A key example of this reactivity is the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comthieme-connect.de The resulting electrophilic species, a chloroiminium ion, then attacks the electron-rich indole ring. wikipedia.org

In the context of substituted indoles like this compound, the Vilsmeier-Haack reaction would introduce a formyl group onto the indole ring. The regioselectivity of this substitution is influenced by the electronic properties of the existing substituents. Generally, electrophilic attack on the indole ring occurs preferentially at the C3 position due to the delocalization of the nitrogen lone pair electrons. researchgate.net However, the presence of electron-withdrawing chloro groups at positions 5 and 7 would deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack. The methyl group at the C2 position is an activating group.

The mechanism of the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, followed by its electrophilic attack on the indole to form an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. wikipedia.org This formylation provides a valuable synthetic handle for further functionalization of the indole scaffold.

Nucleophilic Addition and Substitution Reactions

While the indole ring itself is electron-rich and thus more prone to electrophilic attack, its derivatives can be engineered to undergo nucleophilic reactions. Nucleophilic addition and substitution reactions become particularly relevant when considering the functional groups that can be introduced onto the this compound core.

For instance, if a formyl group is introduced at the C3 position via the Vilsmeier-Haack reaction, this aldehyde functionality can then participate in nucleophilic addition reactions. Aldehydes are classic electrophiles, readily attacked by a variety of nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides (in Wittig-type reactions). These reactions allow for the extension of the carbon chain and the introduction of diverse functional groups at the C3-position.

Furthermore, the presence of chloro-substituents on the benzene ring opens the possibility for nucleophilic aromatic substitution (SNAᵣ) reactions, although these are generally more challenging on benzene rings unless activated by strongly electron-withdrawing groups. The reactivity of the chlorine atoms in this compound towards nucleophilic displacement would depend on the reaction conditions and the nature of the nucleophile. In some heterocyclic systems, such as dichloroquinolines and dichloropyrido[2,3-d]pyrimidines, the regioselectivity of nucleophilic substitution has been studied, with one halogen being more reactive than the other. sciforum.netresearchgate.netnih.gov For instance, in 2,4-dichloroquinolines, the C4-chloro atom is generally more reactive towards nucleophiles. sciforum.net Similar regioselectivity could potentially be observed with this compound under specific conditions. Base-catalyzed nucleophilic addition of indoles to electron-deficient alkenes has also been reported as a method for N-functionalization. nih.gov

Condensation and Cyclocondensation Reactions with Carbonyls and Heterocyclesorganic-chemistry.org

The this compound scaffold can be a versatile building block in condensation and cyclocondensation reactions to construct more complex molecular architectures, including fused heterocyclic systems.

The methyl group at the C2 position of this compound can be activated under certain conditions to participate in condensation reactions. For example, it can react with aldehydes or ketones in the presence of a base to form styryl-type derivatives.

More significantly, the indole nitrogen (N-H) and the C3-position are key sites for condensation reactions. The reaction of indoles with carbonyl compounds, such as aldehydes and ketones, is a well-established method for the synthesis of bis(indolyl)methanes and related structures. researchgate.net This reaction is typically acid-catalyzed and proceeds through an electrophilic substitution mechanism where the protonated carbonyl compound acts as the electrophile. researchgate.net

Furthermore, functional groups introduced onto the this compound core can undergo cyclocondensation reactions to form fused ring systems. For example, an amino group introduced at a suitable position could react with a 1,3-dicarbonyl compound to form a fused pyrimidine (B1678525) ring. Similarly, a hydrazino derivative could be used to construct a fused pyrazole (B372694) or pyridazine (B1198779) ring. The reaction of a 3H-indole with a Vilsmeier-Haack reagent can furnish an aminomethylene malonaldehyde, which can then be cyclized with various reagents to afford substituted pyrazoles and other heterocycles. semanticscholar.org

Amination, Amidation, and Sulfonamidation Strategies for Derivativeswikipedia.orgbenchchem.com

The introduction of nitrogen-based functional groups such as amino, amido, and sulfonamido moieties onto the this compound framework is a crucial strategy for the synthesis of derivatives with potential biological activity.

Amination: Direct amination of the indole ring is challenging. However, amination can be achieved through several indirect methods. One common approach is the reduction of a nitro group, which can be introduced onto the aromatic ring via nitration. Another method involves the nucleophilic substitution of a halogen atom, although this requires harsh conditions for aryl halides unless the ring is activated by strongly electron-withdrawing groups. Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) have become a powerful tool for the formation of C-N bonds and could be applied to the chloro-substituents of this compound. researchgate.net Studies on dichloroquinolines have demonstrated the feasibility of selective Pd-catalyzed amination. researchgate.net

Amidation: Amide functionalities can be introduced by reacting an amino-substituted derivative of this compound with an acyl chloride or a carboxylic acid anhydride. Alternatively, if a carboxylic acid derivative of the indole is prepared, it can be coupled with an amine using standard peptide coupling reagents to form an amide bond.

Sulfonamidation: Sulfonamides can be synthesized by reacting an amino-functionalized this compound with a sulfonyl chloride in the presence of a base. Conversely, a sulfonyl chloride derivative of the indole could be reacted with an amine.

These nitrogen-containing functional groups can significantly alter the physicochemical properties of the parent indole and are often key components of pharmacologically active molecules.

Modifications Leading to Fused Heterocyclic Systemsorganic-chemistry.org

The this compound core serves as a valuable platform for the construction of more complex, fused heterocyclic systems. These modifications often involve the strategic introduction of functional groups that can participate in intramolecular cyclization reactions.

One common strategy involves the functionalization of the C2 and C3 positions of the indole ring. For instance, a Pictet-Spengler-type reaction could be employed if an aminoethyl side chain is present at the C3 position. This reaction, typically acid-catalyzed, involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone to form a tetrahydro-β-carboline ring system.

Another approach is the Fischer indole synthesis, which is a classic method for constructing the indole ring itself, but variations of this reaction can be used to build fused systems. rsc.orgnih.gov For example, starting with a suitably substituted hydrazine (B178648) and a cyclic ketone, one can construct a carbazole (B46965) ring system, which is a fused indole derivative.

Furthermore, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of fused rings. For example, an N-acyltryptamine can undergo cyclization with phosphoryl chloride to form a diazacyclopenta[j,k]fluorene ring system. rsc.org Ozonolysis of an indole derivative can be used to obtain a quinoline (B57606) skeleton. metu.edu.tr The synthesis of fused pentathiepino derivatives of indoles has also been reported. researchgate.net

The development of novel fused heterocyclic systems based on the this compound scaffold is an active area of research, driven by the quest for new compounds with unique chemical and biological properties.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

Exploration of Reaction Mechanism Pathways

The synthesis of the this compound core itself likely involves a variation of a classical indole synthesis, such as the Fischer, Bischler, or Madelung methods, adapted for the specific substitution pattern. rsc.orgnih.gov For instance, a Fischer indole synthesis would proceed through the acid-catalyzed reaction of a (2,4-dichlorophenyl)hydrazine with a ketone, likely acetone or a related compound to provide the 2-methyl substituent. The mechanism of the Fischer indole synthesis is believed to involve a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an enamine intermediate. metu.edu.tr

The mechanisms of the subsequent functionalization reactions are also of significant interest. For the Vilsmeier-Haack reaction, the mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. wikipedia.orgthieme-connect.de This is followed by an electrophilic aromatic substitution on the indole ring, with the attack occurring at the nucleophilic C3 position. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde. wikipedia.org

For nucleophilic substitution reactions on the chloro-substituted benzene ring, the most probable mechanism is the SNAr pathway. This mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group (chloride). The feasibility and regioselectivity of this reaction would be influenced by the stability of the Meisenheimer complex, which is enhanced by electron-withdrawing groups. Theoretical studies can be employed to investigate the relative energies of the intermediates and transition states for nucleophilic attack at the C5 and C7 positions. nih.govrsc.org

Investigations into the mechanisms of condensation and cyclization reactions would involve studying the role of catalysts (e.g., acids or bases), the nature of the reactive intermediates, and the stereochemical course of the reactions. For example, in acid-catalyzed condensations of indoles with carbonyls, the mechanism involves the formation of an initial adduct that then eliminates water to form a highly electrophilic carbocation, which is then attacked by a second indole molecule.

A thorough understanding of these mechanistic pathways allows for the rational design of synthetic strategies to access a wide range of derivatives of this compound with desired substitution patterns and functionalities.

Stereochemical Considerations in Synthetic Transformations

Stereochemistry plays a crucial role in the biological activity of many indole derivatives. While the core structure of this compound is achiral, stereocenters can be introduced during its synthesis or subsequent transformations, particularly in reactions involving the C3 position or the nitrogen atom.

The Fischer indole synthesis itself can be stereoselective if a chiral ketone or a chiral acid catalyst is employed. For instance, the cyclization of a phenylhydrazone derived from a chiral ketone can lead to the formation of a specific enantiomer of a 3-substituted indole.

Furthermore, reactions at the C3 position of the indole ring can be rendered stereoselective. For example, the alkylation of the indole nucleus with a prochiral electrophile can be influenced by a chiral catalyst to produce one enantiomer in excess. Organocatalysis, utilizing chiral Brønsted acids or other small organic molecules, has emerged as a powerful tool for the enantioselective dearomatization of indoles through processes like (3+2) cycloadditions, leading to the formation of pyrroloindolines with controlled stereochemistry. researchgate.net

In the context of this compound, any transformation that creates a new stereocenter would necessitate consideration of stereocontrol. For example, if the methyl group at the C2 position were to be functionalized in a way that introduces a chiral center, or if a substituent added at the C3 position is chiral or creates a new stereocenter, the resulting diastereomers or enantiomers could exhibit different biological properties. Mechanistic studies, including DFT computations, have been used to understand the stereochemical outcomes of reactions such as the electrophilic cyclization of tryptophan derivatives, which can provide insights into controlling stereoselectivity in similar indole systems. nih.gov

The development of stereocontrolled synthetic methods is paramount for the preparation of enantiomerically pure indole derivatives for pharmaceutical evaluation.

Synthetic Methodologies

The primary and most classical method for the synthesis of 2-methylindoles is the Fischer indole synthesis. smolecule.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone.

Precursor Synthesis: (3,5-Dichlorophenyl)hydrazine

The key precursor for the synthesis of this compound is (3,5-dichlorophenyl)hydrazine. This hydrazine derivative can be prepared from 3,5-dichloroaniline (B42879) through a diazotization reaction followed by reduction. A common procedure involves the following steps:

Diazotization: 3,5-dichloroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Reduction: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is sodium sulfite, followed by acidification.

Fischer Indole Synthesis of this compound

The Fischer indole synthesis of the target compound proceeds by reacting (3,5-dichlorophenyl)hydrazine with acetone in the presence of an acid catalyst. The reaction first forms the corresponding phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization to yield the indole.

The general reaction is as follows:

(3,5-Dichlorophenyl)hydrazine + Acetone → this compound

A variety of acid catalysts can be employed for this reaction, and the choice of catalyst and reaction conditions can significantly impact the yield and purity of the product.

Table 1: Plausible Reaction Parameters for the Fischer Indole Synthesis of this compound

| Parameter | Options | Notes |

| Ketone | Acetone | Provides the 2-methyl substituent. |

| Hydrazine | (3,5-Dichlorophenyl)hydrazine | Provides the 5,7-dichloroindole core. |

| Acid Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) or Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃) | The choice of acid can influence reaction rate and selectivity. smolecule.com |

| Solvent | Acetic acid, ethanol, toluene, or a low melting eutectic mixture | The solvent can affect the solubility of reactants and the reaction temperature. |

| Temperature | Room temperature to reflux | Higher temperatures are often required to drive the cyclization. |

Chemical Transformations of this compound

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) | 1-Alkyl-5,7-dichloro-2-methyl-1H-indole |

| C3-Alkylation | Alkyl halide, often under conditions that favor C-alkylation or via reaction of the indolyl magnesium halide | 3-Alkyl-5,7-dichloro-2-methyl-1H-indole |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride or anhydride, Lewis acid catalyst (e.g., AlCl₃) or under milder conditions with acetic anhydride | 3-Acyl-5,7-dichloro-2-methyl-1H-indole |

| Mannich Reaction | Formaldehyde, dimethylamine, acetic acid | 5,7-dichloro-3-((dimethylamino)methyl)-2-methyl-1H-indole (Gramine analogue) |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄ or benzoyl nitrate) | Nitration is expected to occur on the benzene ring due to the deactivating effect of the chlorine atoms and potential protonation of the indole nitrogen under strongly acidic conditions. |

| Cycloaddition Reactions | Dienes or dipolarophiles | Can lead to the formation of more complex polycyclic structures, such as carbazoles or other fused systems. |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a related compound, 5-chloro-3-methyl-1H-indole, recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer, distinct signals corresponding to the different protons are observed. rsc.org The spectrum shows a singlet for the N-H proton at δ 7.91 ppm. rsc.org The aromatic protons appear as a doublet at δ 7.57 ppm (J = 1.8 Hz), a doublet at δ 7.27 ppm (J = 8.5 Hz), and a doublet of doublets at δ 7.16 ppm (J = 8.6, 2.0 Hz). rsc.org A singlet for the C2-H proton is observed at δ 7.01 ppm, and the methyl protons at the C3 position present as a doublet at δ 2.32 ppm (J = 0.7 Hz). rsc.org While specific data for 5,7-dichloro-2-methyl-1H-indole is not detailed in the provided search results, the analysis of similar structures provides a framework for interpreting its expected spectrum.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 5-chloro-3-methyl-1H-indole in CDCl₃ at 125 MHz, the carbon signals are assigned as follows: δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 ppm for the aromatic and indole (B1671886) ring carbons, and δ 9.63 ppm for the methyl carbon. rsc.org These assignments are crucial for confirming the connectivity of the carbon atoms within the molecule.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Halogenated Indole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.91 | s | - | N-H |

| ¹H | 7.57 | d | 1.8 | Aromatic C-H |

| ¹H | 7.27 | d | 8.5 | Aromatic C-H |

| ¹H | 7.16 | dd | 8.6, 2.0 | Aromatic C-H |

| ¹H | 7.01 | s | - | C2-H |

| ¹H | 2.32 | d | 0.7 | C3-CH₃ |

| ¹³C | 134.69 | - | - | Aromatic C |

| ¹³C | 129.55 | - | - | Aromatic C |

| ¹³C | 125.00 | - | - | Aromatic C |

| ¹³C | 123.09 | - | - | Aromatic C |

| ¹³C | 122.23 | - | - | Aromatic C |

| ¹³C | 118.52 | - | - | Aromatic C |

| ¹³C | 112.01 | - | - | Aromatic C |

| ¹³C | 111.68 | - | - | Aromatic C |

| ¹³C | 9.63 | - | - | -CH₃ |

Note: Data is for 5-chloro-3-methyl-1H-indole and serves as an illustrative example. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₉H₇Cl₂N, corresponding to a molecular weight of 200.06 g/mol . biosynth.commoldb.com HRMS techniques, such as electrospray ionization (ESI), are used to confirm this with high accuracy. acs.orgrsc.org For instance, in studies of similar indole derivatives, HRMS (ESI) is used to find the exact mass of the protonated molecule [M+H]⁺. acs.orgacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar molecules. In the context of indole derivatives, ESI-MS is frequently employed to obtain the mass spectrum. rsc.org The technique typically shows a prominent peak for the molecular ion or the protonated molecule, confirming the molecular weight.

Interactive Data Table: Molecular Weight and Formula of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl₂N | biosynth.commoldb.com |

| Molecular Weight | 200.06 g/mol | biosynth.commoldb.com |

| Monoisotopic Mass | 198.995555 g/mol | epa.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indole derivative would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring. For example, in a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a sharp band at 3342 cm⁻¹ in the experimental IR spectrum was assigned to the N-H stretching vibration. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. The indole ring system has a characteristic UV absorption profile. The NIST Chemistry WebBook shows that the parent compound, indole, exhibits UV/Visible spectral data, which serves as a reference for its derivatives. nist.gov The specific absorption maxima for this compound would be influenced by the chloro and methyl substituents on the indole ring.

Computational Chemistry and Molecular Modeling Studies of 5,7 Dichloro 2 Methyl 1h Indole and Its Analogs

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure and reactivity of molecules. nih.gov These methods provide a theoretical framework to understand properties like molecular geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Studies on indole (B1671886) and its derivatives have extensively used DFT to benchmark and investigate their photophysical and photochemical properties. chemrxiv.org The substitution on the indole ring significantly impacts its electronic characteristics. For instance, a computational study on indole and its analogs (isoindole and indolizine) using DFT showed that structural modifications directly influence molecular stability; smaller average bond lengths were correlated with greater stability. researchgate.net Theoretical investigations on substituted indoles have demonstrated that the introduction of electron-withdrawing groups, such as the chlorine atoms in 5,7-dichloro-2-methyl-1H-indole, or electron-donating groups, alters the HOMO-LUMO energy gap. rsc.orgrsc.org

The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. In substituted ethenyl indoles, for example, both electron-withdrawing (like Cl, NO₂) and electron-donating (like OCH₃, OH) groups were found to decrease the optical band gap compared to the unsubstituted parent compound. rsc.orgrsc.org Theoretical calculations on various indole derivatives have been performed to study their optimized geometrical parameters, which are then correlated with experimental data. aip.org The effect of substituents on the indole chromophore has been shown to cause a bathochromic (red) shift in the HOMO-LUMO gap. chemrxiv.org

| Compound/Analog | Computational Method | Key Finding | Reference(s) |

| Indole | DFT | The addition of substituents alters electron density and the HOMO-LUMO gap. | chemrxiv.org |

| Substituted Ethenyl Indoles | TDDFT | The optical band gap decreases with either electron-withdrawing or electron-donating substituents. | rsc.orgrsc.org |

| Indole, Isoindole, Indolizine | DFT | Indolizine was found to be the most stable due to having the smallest HOMO-LUMO gap and average bond lengths. | researchgate.net |

| Methoxy-Substituted Di-indolocarbazoles | DFT B3LYP/6-31G(d) | Good correlation was found between calculated and experimentally measured HOMO/LUMO energy levels. | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jetir.org This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition.

Indole derivatives are known to interact with a wide array of biological targets. Docking studies have been instrumental in elucidating these interactions and guiding the design of more potent inhibitors. For example, in the development of inhibitors for Pim-1, a kinase implicated in cancer, docking studies revealed that interaction with the residue Glu 121 is vital for the binding of indole-based inhibitors. nih.gov Similarly, in the design of anti-Alzheimer's agents, docking of indole derivatives into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) helped to rationalize their inhibitory potency, showing key arene-arene and arene-H interactions with residues like Trp86, Trp286, and Tyr341. nih.gov

In other studies, indole analogs have been docked against various targets:

HIV-1 Glycoprotein 41 (gp41) : Docking calculations helped define the structure-activity relationship (SAR) for indole-based HIV-1 fusion inhibitors, showing a consensus binding pose for active compounds. nih.govacs.org

Autotaxin (ATX) : Molecular docking was used throughout the structural modification process of 1-ethyl-1H-indole analogs to identify potent ATX inhibitors, with the benzamide (B126) derivative 24 showing an IC₅₀ of 2.3 nM. nih.gov

Bacterial MurB Enzyme : Docking studies suggested that the inhibition of E. coli MurB is a likely mechanism for the antibacterial activity of certain indole-rhodanine derivatives. nih.gov

The results of docking are typically evaluated using a scoring function, which estimates the binding affinity. These scores, along with a detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), provide a basis for selecting promising candidates for further development. nih.govnih.gov

| Indole Analog Class | Target Protein | Key Findings from Docking | Reference(s) |

| General Indole Derivatives | Pim-1 Kinase | Crucial interaction with Glu 121 was identified for binding affinity. | nih.gov |

| Novel Indole-based Compounds | AChE / BuChE | Binding energies ranged from -17.0 to -31.7 Kcal/mol; key interactions with Trp86 and Trp286 were observed. | nih.gov |

| 6-6' Linked Bisindoles | HIV-1 gp41 | A consensus binding pose was found for 22 compounds, with the rank order of scores matching biological activity. | nih.gov |

| Indole-3-carboxylic acid Analogs | Autotaxin (ATX) | Docking guided the optimization of a linker, leading to a potent inhibitor with an IC₅₀ of 2.3 nM. | nih.gov |

| Indole-Rhodanine Hybrids | E. coli MurB | The likely antibacterial mechanism was identified as the inhibition of this enzyme. | nih.gov |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational space and stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. researchgate.net

MD simulations are frequently used to validate docking results and to refine the understanding of binding modes. For indole derivatives, MD simulations have been applied to assess the stability of the ligand in the protein's binding pocket. nih.gov For instance, in the study of Pim-1 inhibitors, MD simulations were performed to examine the stability of interactions and confirm the pivotal role of the Glu 121 residue predicted by docking. nih.gov

Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions. Furthermore, MD trajectories can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which provides a more quantitative estimate of binding affinity than docking scores alone. mdpi.comnih.gov Studies on potential SARS-CoV-2 inhibitors and EHMT2 inhibitors have used MD simulations followed by MM/PBSA calculations to confirm the stability of the docked complexes and to rank potential lead compounds. mdpi.comnih.gov

| System Studied | Simulation Length | Key Findings | Reference(s) |

| Indole-Pim-1 Kinase Complex | Not Specified | Confirmed the stability of the interaction with the key residue Glu 121. | nih.gov |

| Indole-based Schiff Base-α-Glucosidase Complex | Not Specified | Revealed stable hydrogen bonding and π–π interactions with key residues. | preprints.org |

| Indole Derivative-EHMT2 Complex | Not Specified | MM-PBSA analysis showed a binding energy of -465 ± 24 kJ/mol, indicating a stable system. | mdpi.com |

| Indole and Dichloromethane (B109758) | Not Specified | ADMP MD calculations showed that geometries from DFT matched the global minima effectively. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neliti.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

QSAR studies have been successfully applied to various series of indole derivatives to understand their anticancer and anti-inflammatory activities. neliti.comtandfonline.com For a series of 2,3-diaryl indoles acting as selective COX-2 inhibitors, a QSAR model was developed that explained 65.3% of the variance in inhibitory activity, highlighting the importance of quantum chemical descriptors like the total energy (MOPAC_E_T). tandfonline.com

The development of a robust QSAR model involves several steps:

Data Set Preparation : A series of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation : Molecular descriptors, which can be electronic (e.g., from DFT), topological, or steric, are calculated for each compound.

Model Building : Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning approaches like Artificial Neural Networks (ANN) are used to build the model. neliti.com

Validation : The model's statistical significance and predictive power are rigorously validated using techniques like cross-validation (q²) and testing on an external set of compounds. nih.gov

An integrated study combining 3D-QSAR with molecular docking on indole derivatives as Pim-1 inhibitors produced robust models with high correlation coefficients (r² > 0.97) and good predictive ability (q² > 0.52), which were then used to design new molecules with potentially improved activity. nih.gov

| Indole Series Studied | Biological Activity | QSAR Model Type | Key Statistical Results | Reference(s) |

| 2,3-Diaryl Indoles | COX-2 Inhibition | Multiple Linear Regression | r² = 0.888, q² = 0.516 | tandfonline.com |

| Indole Derivatives | Pim-1 Inhibition | CoMFA / CoMSIA (3D-QSAR) | CoMFA: r² = 0.982, q² = 0.524; CoMSIA: r² = 0.974, q² = 0.586 | nih.gov |

| 2-Phenyl Indoles | Anticancer Activity | Ridge Regression | High-quality models were developed using topological indices and atom pairs. | benthamdirect.com |

| General Indole Derivatives | Anti-proliferative Activity | MLR, MNLR, ANN | The Artificial Neural Network (ANN) model showed the best correlation (R = 0.99). | neliti.com |

Pharmacophore Model Development and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). mdpi.com These models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. nih.govnih.gov

The indole scaffold has been a key component in the development of pharmacophore models for various targets. For instance, a pharmacophore model for human protein kinase CK2 inhibitors was generated based on a series of 50 indeno[1,2-b]indoles. nih.gov This model, comprising nine chemical features, was then used to search the ZINC compound database, leading to the identification of bikaverin (B1667059) as a new, active CK2 inhibitor. nih.gov

Similarly, a ligand-based virtual screening approach was used to discover new inhibitors of M. tuberculosis DNA gyrase. acs.orgnih.gov Starting with a known active indole derivative, structural similarity searches were performed, which ultimately led to the identification of six new hit compounds, including a novel carbazole (B46965) scaffold, with potent inhibitory activity. acs.orgnih.gov The indole nucleus often serves as a core pharmacophore feature in the development of agents against various diseases, including lung cancer. nih.gov

| Target / Disease | Modeling Approach | Key Outcome | Reference(s) |

| Human Protein Kinase CK2 | Ligand-Based Pharmacophore | A 9-feature model was developed and used to mine the ZINC database, identifying bikaverin as a hit. | nih.gov |

| M. tuberculosis DNA Gyrase | Ligand-Based Virtual Screening | Starting from an indole template, six new inhibitors were identified from the Specs database. | acs.orgnih.gov |

| Nipah Virus Glycoprotein | Structure-Based Virtual Screening | Screening of indole derivatives from the CHEMBL database identified 4 potential inhibitors. | jetir.org |

| General Drug Discovery | Pharmacophore Modeling Review | Pharmacophore modeling is a key tool for virtual screening, target fishing, and ADMET prediction. | dergipark.org.trmdpi.com |

Analysis of Non-Covalent Interactions (NCI) and Molecular Electrostatic Potential (MEP)

Understanding the non-covalent interactions (NCI) within a molecule and between a molecule and its environment is crucial for explaining its structure, stability, and binding behavior. These interactions include hydrogen bonds, van der Waals forces, and π-stacking interactions. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are favorable for intermolecular interactions. preprints.org

For indole derivatives, N-H···π interactions are a well-recognized and significant type of non-covalent bond that can dominate the crystal packing, sometimes even in the presence of classical hydrogen bond acceptors like oxygen atoms. iucr.orgnih.govelsevierpure.com The analysis of the crystal structures of indole derivatives often reveals complex networks of N-H···π and C-H···π interactions that define the supramolecular assembly. nih.gov

Computational tools can be used to visualize and quantify these interactions. The Reduced Density Gradient (RDG) method, for example, can plot and characterize the strength and type of non-covalent interactions within a molecular system. nih.gov A theoretical study of indole's interaction with dichloromethane utilized RDG plots to describe the nature of the interaction. nih.gov In a study of indole-based Schiff bases, MEP mapping was used alongside DFT calculations and MD simulations to provide mechanistic support for the observed biological activity, correlating the electrostatic potential with stable interactions in the enzyme's active site. preprints.org

| Compound/System | Analysis Method | Key Findings | Reference(s) |

| Two Indole Derivatives | X-ray Crystallography | The dominant intermolecular force was found to be N-H···π interactions, which generated chains and dimers in the crystal structures. | iucr.orgnih.govelsevierpure.com |

| Indole and Dichloromethane | DFT, RDG, ALIE | The interaction was studied in various solvents; RDG plots described the nature of the non-covalent interactions. | nih.gov |

| Indole-based Schiff Bases | MEP Mapping | MEP analysis helped to reveal stable hydrogen bonding and π-π interactions with key residues in the α-glucosidase active site. | preprints.org |

Investigations into Biological Activities and Molecular Mechanisms of 5,7 Dichloro 2 Methyl 1h Indole Derivatives Pre Clinical Focus

Modulation of Cellular Pathways and Molecular Targets

Receptor Binding and Ligand Affinity Studies

Derivatives of indole (B1671886) are recognized for their ability to interact with a variety of receptors. nih.govrsc.org For instance, certain indole derivatives have shown affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov The indole scaffold is considered a "privileged" structure in drug discovery due to its capacity to bind to diverse biological targets. nih.govnih.gov The interaction of these derivatives with receptors can lead to changes in cellular signaling, gene expression, and metabolic pathways.

In the context of cancer, some indole-based compounds have been investigated as inhibitors of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL), which is crucial in certain types of acute leukemia. nih.gov For example, a specific derivative demonstrated strong binding to menin with a dissociation constant (Kd) of 24 nM and potently inhibited the menin-MLL interaction with an IC50 of 31 nM. nih.gov

Enzyme Inhibition Mechanisms

The inhibitory activity of indole derivatives extends to several key enzymes involved in cellular processes.

Urease Enzyme Inhibition: Urease is an important enzyme, particularly in the context of infections by pathogens like Helicobacter pylori. nih.gov While direct studies on 5,7-dichloro-2-methyl-1H-indole are limited, related indole derivatives have been explored as urease inhibitors. nih.gov For example, bis-thiobarbituric derivatives containing an indole moiety have shown moderate activity against urease. nih.gov The mechanism of inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or mixed-type, indicating interaction at both active and allosteric sites. nih.gov

DNA Topoisomerase II Inhibition: DNA topoisomerase II is an essential enzyme for managing DNA topology during replication and is a target for anticancer drugs. nih.gov Certain thiosemicarbazide (B42300) derivatives have been identified as inhibitors of human DNA topoisomerase IIα. nih.gov Although not directly this compound, this highlights the potential for indole-containing structures to interfere with this enzyme's function, leading to cytotoxic effects in cancer cells. nih.gov

ATP Synthase Inhibition: ATP synthase is a critical enzyme in cellular energy production. mdpi.com Some studies have explored the inhibition of ATP synthase by various compounds. nih.govnih.govembopress.org For example, the compound Bz-423 has been found to inhibit mitochondrial ATP synthase by binding to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit. nih.gov This inhibition can lead to decreased ATP production, disruption of mitochondrial membrane potential, and increased reactive oxygen species (ROS) generation, ultimately inducing apoptosis in cancer cells. nih.gov

Interactions with Nucleic Acids and Proteins

The indole nucleus can participate in various interactions with biological macromolecules. The planar structure of the indole ring allows for stacking interactions with the bases of nucleic acids. rsc.org Furthermore, the indole nitrogen can act as a hydrogen bond donor, facilitating interactions with proteins. nih.govrsc.org

Studies on related compounds have demonstrated these interactions. For example, the complex between 7-methylguanosine-5′-phosphate and tryptophanylglutamic acid is stabilized by both hydrogen bonding between the guanine (B1146940) base and the peptide backbone, and stacking interactions between the guanine and the tryptophan indole side-chain. rsc.org Spectroscopic and molecular docking studies of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin (BSA) revealed a spontaneous interaction driven by hydrogen bonding, leading to conformational changes in the protein. nih.gov

Ion Channel Modulation

SK channel activation: Small-conductance Ca2+-activated K+ (SK) channels are involved in regulating neuronal excitability. mdpi.com A derivative, 6,7-dichloro-1H-indole-2,3-dione 3-oxime (NS309), has been identified as a potent activator of human SK and intermediate-conductance (IK) Ca2+-activated K+ channels. nih.govresearchgate.net This activation is significantly more potent than that of the prototype compound 1-EBIO. nih.govresearchgate.net NS309 causes a leftward shift in the Ca2+-activation curve of these channels, enhancing their sensitivity to calcium. nih.gov This modulation of SK channels can have hyperpolarizing effects on cells, influencing their activity. nih.gov

Cellular Level Biological Responses (In Vitro Studies)

Investigations into Antineoplastic Effects

The modulation of molecular targets by this compound derivatives translates into observable effects at the cellular level, particularly in the context of cancer.

Induction of Apoptosis: Many indole derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, certain indole-based tyrphostin derivatives have been shown to induce caspase-3/7 activity, key executioners of apoptosis, in colon cancer cells. nih.gov The induction of apoptosis can be a consequence of various upstream events, including the inhibition of critical survival pathways or the generation of cellular stress. mdpi.com

Cell Cycle Arrest: The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Several indole derivatives have been found to cause cell cycle arrest in cancer cells. nih.govnih.gov For example, some newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue induced G2/M phase arrest in colorectal cancer cells. mdpi.com This arrest prevents cancer cells from dividing and can ultimately lead to their demise. jmb.or.kr

Mitochondrial Membrane Potential Disruption: Mitochondria play a crucial role in both cell survival and apoptosis. duke.edu A loss of mitochondrial membrane potential (ΔΨm) is often an early event in the apoptotic cascade. nih.gov Some platinum complexes with dibenzylimidazol-2-ylidene ligands, structurally distinct but functionally relevant, have been shown to reduce the mitochondrial membrane potential in melanoma cells. rsc.org This disruption can lead to the release of pro-apoptotic factors from the mitochondria and trigger the cell death machinery. nih.govresearchgate.net

Interactive Data Table: Biological Activities of Indole Derivatives

| Compound Class | Biological Activity | Molecular Target/Mechanism | Cell Line (if specified) | Reference |

| Indole Derivatives | Serotonin Receptor Ligand | 5-HT1A and 5-HT2A receptor binding | - | nih.gov |

| Indole-based Compound | Menin-MLL Interaction Inhibition | Binds to menin, inhibits protein-protein interaction | MLL-AF9 cells | nih.gov |

| Bis-thiobarbituric Derivatives | Urease Inhibition | Moderate activity against urease | - | nih.gov |

| Thiosemicarbazide Derivatives | DNA Topoisomerase IIα Inhibition | - | - | nih.gov |

| 6,7-dichloro-1H-indole-2,3-dione 3-oxime (NS309) | SK/IK Channel Activation | Potent activator, shifts Ca2+ sensitivity | - | nih.govresearchgate.net |

| Indole-based Tyrphostin Derivatives | Apoptosis Induction | Caspase-3/7 activation | HCT-116 p53-knockout colon cancer cells | nih.gov |

| 2-(thiophen-2-yl)-1H-indole Derivatives | Cell Cycle Arrest | S and G2/M phase arrest | HCT-116 | nih.gov |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue | Cell Cycle Arrest | G2/M phase arrest | Colorectal cancer cells | mdpi.com |

| Platinum Complexes with dibenzylimidazol-2-ylidene ligands | Mitochondrial Membrane Potential Disruption | Reduces ΔΨm | 518A2 melanoma cells | rsc.org |

Mechanisms of Antimicrobial and Antifungal Activities

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties through various mechanisms of action. The presence of halogen substituents, such as the dichloro groups, is often associated with enhanced antimicrobial efficacy. nih.gov

The primary mechanisms identified include:

Disruption of Cellular Homeostasis and Membrane Integrity : Certain derivatives, particularly when complexed with metal ions like Co(II), can disrupt essential biological processes in bacteria. For instance, the lipophilic complex Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) is thought to increase cobalt uptake in bacteria, which disrupts cobalt homeostasis and generates damaging reactive oxygen species (ROS). digitellinc.com Other synthetic indole derivatives have been found to directly target the bacterial cell membrane, quenching the proton motive force (PMF), which is critical for bacterial survival, especially in persistent and stationary-phase cells. nih.gov This loss of the electrochemical transmembrane gradient triggers cell death. nih.gov

Inhibition of Ergosterol Synthesis : A common mechanism for antifungal agents is the disruption of the fungal cell membrane by targeting its primary sterol, ergosterol. nih.gov While not exclusively demonstrated for this compound itself, related substituted 8-quinolinols are known to act via this pathway. The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol have been identified as the most fungitoxic among a series of tested compounds, indicating this is a likely mechanism of action. nih.gov

The following table summarizes the minimum inhibitory concentrations (MIC) for selected derivatives against various pathogens.

| Derivative/Complex | Pathogen | MIC (µg/mL) | Source |

| SMJ-2 (a synthetic indole derivative) | Multidrug-Resistant E. faecalis | 0.25 - 2 | nih.gov |

| SMJ-4 (a synthetic indole derivative) | Multidrug-Resistant E. faecium | 0.25 - 16 | nih.gov |

| Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) | MRSA, S. aureus, DRPA | ~2 µM | digitellinc.com |

| Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) | P. aeruginosa (PA) | ~30 µM | digitellinc.com |

| 5,7-dichloro-2-methyl-8-hydroxyquinoline | S. aureus, MRSA | Effective | digitellinc.com |

| 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus, C. albicans, etc. | 3.125 - 50 | nih.gov |

Anti-inflammatory Response Pathways (e.g., ROS Inhibition, Inflammatory Mediator Downregulation)

Indole derivatives have shown significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response.

ROS Inhibition : A primary anti-inflammatory mechanism is the inhibition of reactive oxygen species (ROS) production. mdpi.com Certain hybrid indole derivatives have been shown to inhibit ROS elevation in neutrophils and platelets, confirming their ability to exert an anti-inflammatory effect through this pathway. mdpi.com The suppression of intracellular ROS is directly linked to the downregulation of inflammatory mediators. nih.gov

Inflammatory Mediator Downregulation : Derivatives of indole have been effective in reducing the production of key pro-inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, these compounds inhibited the release of nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The inhibition was often potent for NO and IL-6, while being comparatively weaker for TNF-α. nih.gov The introduction of electron-withdrawing groups on the molecule tended to enhance this inhibitory activity. nih.gov A related compound, 5-fluoro-2-oxindole, was also shown to inhibit the upregulation of inducible nitric oxide synthase (NOS2), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com

| Compound Class/Derivative | Mediator/Pathway Inhibited | Cell Line/Model | Source |

| Indole-2-formamide derivatives | NO, IL-6, TNF-α | RAW264.7 cells | nih.gov |

| Hybrid pyrazole-indole derivatives | ROS Production | Human Platelets | mdpi.com |

| Oroxylum indicum (contains indoles) | NO, IL-6, Intracellular ROS | RAW264.7 cells | nih.gov |

| 5-fluoro-2-oxindole | NOS2, Phosphorylated MAPK | CFA-induced Paw | mdpi.com |

Antioxidant Mechanisms

The antioxidant activity of indole derivatives is a well-documented phenomenon that underpins many of their protective biological effects. The core mechanism is centered on the chemical structure of the indole ring.

The heterocyclic nitrogen atom within the indole nucleus acts as an active redox center. researchgate.net This nitrogen, particularly the indole nitrogen at position 1, is considered essential for the antioxidant properties. nih.gov It can react with free radicals by donating a hydrogen atom, which neutralizes the radical and stops damaging chain reactions, such as lipid peroxidation. nih.govhumanjournals.com In this process, the indole molecule itself is converted into a more stable and significantly less reactive nitrogen-centered radical, effectively quenching the oxidative cascade. nih.gov

Studies have confirmed this activity, showing that indole derivatives can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity and ROS production. nih.gov The ability of these compounds to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) is strongly dependent on the type and position of substituents on the indole moiety, which can influence the stability of the resulting radical. researchgate.net

In Vivo Pharmacological Efficacy in Animal Models (Mechanistic Explorations)

The therapeutic potential of indole derivatives has been further explored in various in vivo animal models, providing insights into their target engagement and pathway modulation in a physiological context.

Microsomal Triglyceride Transfer Protein (MTP) Inhibition : The indole derivative dirlotapide (B1670757) demonstrated excellent potency against the MTP enzyme not only in cell cultures (HepG2 and canine hepatocytes) but also in a canine model. nih.gov This confirms that the compound successfully engages its intended molecular target in a living organism to exert its pharmacological effect.

Modulation of Pain and Inflammation Pathways : In a mouse model of chronic inflammatory pain, the administration of 5-fluoro-2-oxindole led to a significant increase in the expression of NQO1, Heme oxygenase-1 (HO-1), and the mu-opioid receptor (MOR). mdpi.com Concurrently, it inhibited the upregulation of key inflammatory and oxidative stress markers like phosphorylated MAP kinases (MAPK), 4-HNE, and NOS2 in the spinal cord and paw tissue. mdpi.com This demonstrates clear engagement with multiple targets within the relevant signaling cascades of pain and inflammation.

Lipid Metabolism Pathway : In a canine food intake model, the MTP inhibitor dirlotapide showed excellent efficacy. nih.gov By engaging and inhibiting the MTP enzyme, it effectively modulates the pathway responsible for assembling and secreting triglyceride-rich lipoproteins, which is a key therapeutic strategy for conditions like obesity. nih.gov

Inflammatory and Oxidative Stress Pathways : Treatment with 5-fluoro-2-oxindole in mice with complete Freund's adjuvant (CFA)-induced inflammation resulted in significant antiallodynic and antihyperalgesic effects. mdpi.com This behavioral outcome was linked to the modulation of the HO-1 pathway, as the effects were reversed by an HO-1 inhibitor. mdpi.com The compound's ability to inhibit MAPK activation and other inflammatory markers confirms its modulation of these critical pain-sustaining pathways. mdpi.com Furthermore, in a rat model of methotrexate-induced inflammation, an indoloquinoline derivative significantly reduced inflammatory infiltration in lung and liver tissues, demonstrating effective modulation of inflammatory pathways in a drug-induced toxicity model. nih.gov

| Derivative | Animal Model | Key Pathway(s) Modulated | Outcome | Source |

| Dirlotapide | Canine Food Intake Model | Microsomal Triglyceride Transfer (MTP) Pathway | Efficacious in obesity model | nih.gov |

| 5-fluoro-2-oxindole | Mouse Inflammatory Pain Model (CFA) | HO-1, MAPK, NOS2 signaling | Reduced hyperalgesia and allodynia | mdpi.com |

| NIQBD | Rat Methotrexate-Induced Inflammation | General Inflammatory Pathways | Reduced inflammatory infiltration in lung and liver tissues | nih.gov |

Structure Activity Relationship Sar Studies of 5,7 Dichloro 2 Methyl 1h Indole Analogs

Impact of Substituents on Biological Activities

The nature and position of substituents on the indole (B1671886) scaffold are critical determinants of biological activity.

Halogenation of the indole ring is a key strategy for modulating biological activity. The presence of chlorine atoms at the 5 and 7 positions, as in the parent compound, is expected to significantly influence its electronic properties, lipophilicity, and binding interactions with biological targets. Studies on various halogenated indoles have demonstrated that the type and position of the halogen moiety are significant for their activity. nih.gov For instance, in a series of halogenated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides, iodinated and fluorinated derivatives displayed high affinity for the peripheral benzodiazepine (B76468) receptor. nih.gov

The dichloro substitution in 5,7-dichloro-2-methyl-1H-indole likely enhances its interaction with target proteins through halogen bonding, a non-covalent interaction that can contribute to binding affinity. rsc.org The electron-withdrawing nature of the chlorine atoms can also modulate the pKa of the indole nitrogen, affecting its ability to act as a hydrogen bond donor. Furthermore, the increased lipophilicity due to the chloro groups can enhance membrane permeability, a critical factor for reaching intracellular targets. Research on other chlorinated indole derivatives has shown that such substitutions can lead to potent inhibitory activities against various enzymes and receptors.

Table 1: Effect of Halogenation on the Biological Activity of Indole Analogs

| Compound | Substitution | Target | Activity | Reference |

| Analog 1 | 5-Chloro-N,N-dimethyltryptamine | Serotonin (B10506) Receptors (5-HT1A, 5-HT2B, 5-HT7) | High Affinity | researchgate.net |

| Analog 2 | 6-Bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Antiviral Activity (IC50 = 1.06 µg/mL) | actanaturae.ru |

| Analog 3 | Iodinated 2-arylindolyl-3-oxocarboxamide | Peripheral Benzodiazepine Receptor | High Affinity (Ki = 2.6 nM) | nih.gov |

| Analog 4 | Fluorinated 2-arylindolyl-3-oxocarboxamide | Peripheral Benzodiazepine Receptor | High Affinity (Ki = 6.2 nM) | nih.gov |

This table is generated based on data from studies on various halogenated indole analogs to illustrate the principle, as direct comparative data for this compound is not available.

The methyl group at the 2-position of the indole ring also plays a crucial role in defining the compound's biological activity. The C2 position of the indole is a known reactive site, and substitution at this position can influence the molecule's interaction with biological targets. nih.govbiosynth.com The steric bulk of the methyl group can provide a better fit into a hydrophobic pocket of a target protein, thereby enhancing binding affinity.

Studies on 2-methylindole (B41428) derivatives have shown that they can undergo various chemical reactions, allowing for further functionalization to explore SAR. rsc.org For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showed significant anti-inflammatory activity, with the 2-methyl group being a key feature of the scaffold. nih.gov The position of the methyl group is critical; for instance, moving a methyl group from one position to another on the indole ring can drastically alter the biological activity profile.

The nitrogen atom of the indole ring is a key site for chemical modification, and its substitution or derivatization can have profound effects on biological activity. The indole nitrogen can act as a hydrogen bond donor, an important interaction for binding to many biological targets. N-substitution can abolish this hydrogen-bonding capability, which may be detrimental or beneficial depending on the specific target.

Stereochemical Influence on Molecular Interactions

While this compound itself is achiral, the introduction of chiral centers through further derivatization can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like proteins and nucleic acids.